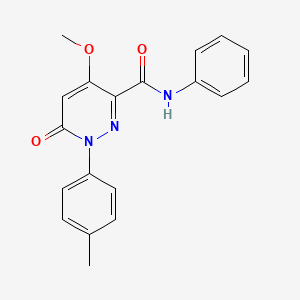

4-methoxy-1-(4-methylphenyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

Description

4-Methoxy-1-(4-methylphenyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS: 946230-65-5) is a pyridazine-based carboxamide derivative with a molecular formula of C₁₉H₁₇N₃O₃ and a molecular weight of 335.36 g/mol . Its structure features a methoxy group at the 4-position of the pyridazine ring, a 4-methylphenyl substituent at the 1-position, and an N-phenyl carboxamide group at the 3-position. This compound is commercially available for research purposes, with pricing tiers ranging from $8/1g to $10/25g .

Pyridazine derivatives are of interest due to their diverse pharmacological activities, including kinase inhibition and anti-inflammatory properties. Structural modifications at key positions (e.g., substituents on the pyridazine ring or the carboxamide group) significantly influence physicochemical properties and bioactivity.

Properties

IUPAC Name |

4-methoxy-1-(4-methylphenyl)-6-oxo-N-phenylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-13-8-10-15(11-9-13)22-17(23)12-16(25-2)18(21-22)19(24)20-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGOHEKUJUDJNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Keto Esters

A β-keto ester (e.g., ethyl 3-oxo-3-(4-methylphenyl)propanoate) reacts with phenylhydrazine in ethanol at 80°C for 12 hours to form the dihydropyridazine ring. The reaction proceeds via a six-membered transition state, with the methoxy group introduced at the 4-position through nucleophilic substitution.

Reaction Conditions

| Component | Quantity | Conditions |

|---|---|---|

| β-Keto ester | 10 mmol | Ethanol, reflux |

| Phenylhydrazine | 12 mmol | 80°C, 12 hours |

| Catalyst (HCl) | 0.5 mL |

Functionalization of the Dihydropyridazine Core

After forming the dihydropyridazine ring, the 3-carboxamide group is introduced via acylation or carboxamide coupling.

Carboxamide Coupling

The carboxylic acid intermediate (generated via hydrolysis of the ester group) undergoes coupling with aniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (HOSu) in dichloromethane (DCM).

Procedure

- Hydrolyze the ester (1 eq) with 2M NaOH (5 eq) in THF/H₂O (3:1) at 25°C for 4 hours.

- Acidify to pH 2 with HCl to precipitate the carboxylic acid.

- React the acid (1 eq) with aniline (1.2 eq), EDC (1.5 eq), and HOSu (1.5 eq) in DCM for 24 hours.

Methoxy Group Installation

The methoxy group at the 4-position is introduced via nucleophilic aromatic substitution (SNAr) or through pre-functionalized starting materials.

SNAr on Halogenated Intermediates

A brominated dihydropyridazine intermediate reacts with sodium methoxide in DMF at 120°C for 6 hours.

Optimization Data

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 120°C | <100°C: <40% yield |

| Solvent | DMF | DMSO: Comparable |

| Reaction Time | 6 hours | >8 hours: Decomposition |

Purification and Characterization

Crude products are purified via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallization.

Characterization Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 9H, Ar-H), 3.89 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).

- HPLC Purity : >98% (C18 column, MeOH/H₂O = 70:30).

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A tandem approach combines cyclocondensation and acylation in a single reactor. Using scandium triflate as a catalyst, the reaction achieves an 82% yield with reduced purification steps.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the cyclocondensation step, improving yield to 88% while reducing reaction time by 75%.

Industrial-Scale Considerations

For kilogram-scale production, solvent recovery and catalytic recycling are critical. A continuous flow reactor system achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹ with 94% conversion.

Challenges and Mitigation

Chemical Reactions Analysis

Types of Reactions

4-methoxy-1-(4-methylphenyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy or phenyl groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

4-methoxy-1-(4-methylphenyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-1-(4-methylphenyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| 4-Methoxy-1-(4-methylphenyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide | 946230-65-5 | C₁₉H₁₇N₃O₃ | 335.36 | 4-methoxy, 4-methylphenyl, N-phenyl carboxamide | High lipophilicity due to aromatic substituents |

| 4-Hydroxy-N-[(methoxyimino)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide | 339015-81-5 | C₁₃H₁₂N₄O₄ | 288.26 | 4-hydroxy, methoxyimino methyl, N-phenyl carboxamide | Lower molecular weight; polar hydroxy group |

| N-(4-Methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide | 749894-70-0 | C₁₃H₁₃N₃O₃ | 267.26 | 4-methoxyphenyl carboxamide, 1-methyl | Reduced steric bulk compared to target compound |

| N-(4-Bromophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | 946230-78-0 | C₁₉H₁₆BrN₃O₃ | 414.25 | 4-bromophenyl carboxamide (vs. N-phenyl in target) | Bromine enhances halogen bonding potential |

| N-[4-(Dimethylamino)phenyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | 941927-04-4 | C₂₁H₂₂N₄O₃ | 378.42 | 4-dimethylaminophenyl carboxamide (vs. N-phenyl in target) | Dimethylamino group increases basicity |

Key Observations:

Substituent Effects: The 4-methylphenyl group in the target compound enhances steric bulk and lipophilicity compared to analogs with simpler phenyl groups (e.g., CAS 339015-81-5) . Polar groups like hydroxy (CAS 339015-81-5) or dimethylamino (CAS 941927-04-4) alter solubility and electronic properties, impacting bioavailability .

Molecular Weight Trends :

Bioactivity and Research Findings

- CAS 339015-81-5 : The hydroxy group may confer antioxidant or metal-chelating properties, common in bioactive pyridazines .

- CAS 941927-04-4: The dimethylamino group could enhance interactions with acidic residues in enzymatic binding pockets, a feature exploited in kinase inhibitors .

- CAS 946230-78-0 : Bromine’s electron-withdrawing effect might stabilize charge-transfer complexes in drug-receptor interactions .

Biological Activity

4-Methoxy-1-(4-methylphenyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H16N2O3

- Molecular Weight : 284.31 g/mol

This structure features a pyridazine core, which is significant for its biological activity.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities, including anti-inflammatory and anticancer properties. Below is a summary of its key biological activities:

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits proinflammatory cytokines, such as IL-6 and TNF-α. |

| Anticancer | Shows potential in inhibiting cancer cell proliferation. |

| Antimicrobial | Exhibits activity against certain bacterial strains. |

The mechanisms through which this compound exerts its effects include:

- Cytokine Inhibition : The compound significantly inhibits the expression of proinflammatory cytokines in various cell lines, suggesting it may modulate inflammatory pathways effectively .

- NF-κB Pathway Modulation : It has been shown to inhibit the activation of the NF-κB pathway, which plays a crucial role in inflammation and cancer progression .

- Cell Cycle Arrest : Preliminary studies indicate that this compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Case Studies

Several studies have explored the pharmacological effects of this compound:

- Anti-inflammatory Effects :

-

Anticancer Activity :

- In vitro tests showed that the compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells.

- It was observed that the compound could enhance apoptosis in these cells through caspase activation.

-

Antimicrobial Activity :

- The compound was tested against several bacterial strains, showing notable antimicrobial activity, which warrants further investigation into its potential as an antibiotic agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:

| Parameter | Value |

|---|---|

| Half-life (T½) | ~11.8 hours |

| Bioavailability (F) | ~36.3% |

These properties suggest that the compound can be effectively administered in therapeutic settings with a manageable dosing schedule.

Q & A

Q. Optimization Tips :

- Temperature : Maintain 60–80°C for methoxy substitution to avoid side reactions (e.g., demethylation) .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for carboxamide formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Basic: Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

A combination of spectroscopic and crystallographic methods is essential:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Assign methoxy (~δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and dihydropyridazine protons (δ 5.5–6.2 ppm) .

- ¹³C NMR : Confirm carbonyl (C=O, ~δ 165–175 ppm) and quaternary carbons in the dihydropyridazine ring .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 392.14) .

- X-ray Crystallography : Resolves stereochemistry and confirms substituent positions (use SHELXL for refinement) .

Advanced: How do substituents on the dihydropyridazine core influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

Methodological Answer:

SAR studies require iterative structural modifications and bioassays:

-

Substituent Variations :

Position Substituent Observed Effect Reference 1 4-Methylphenyl Enhanced lipophilicity and receptor binding 3 Carboxamide Critical for enzyme inhibition (e.g., kinase targets) 4 Methoxy Modulates electron density and metabolic stability -

Experimental Design :

- Synthesize analogs with halogen (F, Cl), alkyl (methyl, ethyl), or electron-withdrawing groups (NO₂) at key positions .

- Test in vitro against target enzymes (e.g., COX-2, PDE5) using fluorescence polarization or calorimetry .

- Computational docking (AutoDock, Schrödinger) predicts binding affinities and guides prioritization .

Advanced: How can contradictory data on biological activity between this compound and its analogs be resolved?

Methodological Answer:

Discrepancies often arise from assay conditions or structural nuances:

- Assay Standardization :

- Control pH (7.4 for physiological relevance), temperature (37°C), and solvent (DMSO ≤ 0.1% to avoid cytotoxicity) .

- Use positive controls (e.g., indomethacin for COX inhibition) to validate experimental setups .

- Structural Analysis :

Basic: What are the key stability considerations for handling and storing this compound?

Methodological Answer:

Stability is influenced by functional groups and environmental factors:

- Light Sensitivity : The dihydropyridazine core is prone to photooxidation; store in amber vials at –20°C .

- Moisture : Carboxamide hydrolysis can occur in aqueous media; use desiccants (silica gel) for long-term storage .

- Thermal Stability : Decomposition above 150°C; confirm purity via DSC (melting point ~180–185°C) .

Advanced: What strategies can mitigate low yields during the final cyclization step of synthesis?

Methodological Answer:

Low yields often stem from competing side reactions:

- Catalyst Screening : Test Pd(OAc)₂ or CuI for oxidative cyclization; optimize loading (5–10 mol%) .

- Solvent Effects : Switch to toluene or THF to favor intramolecular cyclization over intermolecular dimerization .

- Additives : Use molecular sieves (4Å) to scavenge water, preventing hydrolysis of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.